molecular formula C9H16O3 B3052135 Ethyl 2-(2H-pyran-2-yl)acetate CAS No. 38786-78-6

Ethyl 2-(2H-pyran-2-yl)acetate

Cat. No.: B3052135
CAS No.: 38786-78-6
M. Wt: 172.22 g/mol
InChI Key: ODBPUDIQDAAIJC-UHFFFAOYSA-N
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Description

Ethyl 2-(2H-pyran-2-yl)acetate is an organic compound with the molecular formula C9H12O3 It belongs to the class of pyran derivatives, which are characterized by a six-membered ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2H-pyran-2-yl)acetate can be synthesized through several methods. . This method is favored due to its efficiency and the stability of the resulting product. Another method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under different catalytic conditions such as nanocatalysis, transition metal catalysis, acid–base catalysis, and organocatalysis .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process. Additionally, the purification of the final product is typically achieved through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2H-pyran-2-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert it into alcohols or alkanes.

    Substitution: It can participate in nucleophilic substitution reactions, where the ethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(2H-pyran-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which ethyl 2-(2H-pyran-2-yl)acetate exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may act as a substrate for enzymes that catalyze its conversion into active metabolites. These metabolites can then interact with cellular receptors or other biomolecules, leading to various physiological effects .

Comparison with Similar Compounds

Ethyl 2-(2H-pyran-2-yl)acetate can be compared with other pyran derivatives, such as:

The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable intermediate in organic synthesis and other applications.

Properties

CAS No.

38786-78-6

Molecular Formula

C9H16O3

Molecular Weight

172.22 g/mol

IUPAC Name

ethyl 2-(oxan-2-yl)acetate

InChI

InChI=1S/C9H16O3/c1-2-11-9(10)7-8-5-3-4-6-12-8/h8H,2-7H2,1H3

InChI Key

ODBPUDIQDAAIJC-UHFFFAOYSA-N

SMILES

CCOC(=O)CC1CCCCO1

Canonical SMILES

CCOC(=O)CC1CCCCO1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 7-hydroxy-hept-2-enoic acid ethyl ester (99.9 g, 0.58 mol) in tetrahydrofuran prepared in the previous step, cooled with ice-water bath, was added sodium hydride (4.80 g, 0.12 mol, 60%) in two portions. The mixture was stirred at 0° C. for 2 h and then at room temperature for 2 h. The mixture was neutralized with a 1 M aqueous hydrochloric acid solution (pH ˜5.0-6.0). Water (1 L) was then added and the mixture was extracted with ethyl acetate (3×1 L). The combined organic layers were dried over anhydrous sodium sulfate and concentrated in vacuo. The residue was treated with hexanes/ethyl acetate (3×800 mL, hexanes/ethyl acetate=10/1, v/v). The mixture was filtered and dried over anhydrous sodium sulfate. The filtrate was concentrated and the crude product was purified by flash column chromatography (QingDao silica gel, 200-300 mesh, 10% ethyl acetate/hexanes) to afford (tetrahydro-pyran-2-yl)-acetic acid ethyl ester (77.1 g, 77% yield).
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99.9 g
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4.8 g
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1 L
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Synthesis routes and methods II

Procedure details

Following the procedure of Preparative Example 14, 2.0 g (17.5 mmol) of ethyl diazo acetate was reacted with tetrahydropyran to give 1.75 g of the product as a colorless oil, bp 95°-106° C. at 20 mm Hg.
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2 g
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